Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-
Description
Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-, is a substituted benzoic acid derivative featuring a biphenyl ether moiety at the para position of the aromatic ring. The compound’s structure combines the carboxylic acid functionality of benzoic acid with the extended aromatic system of biphenyl, linked via an ether oxygen.
Properties
IUPAC Name |
4-(4-phenylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSATFFDLKHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444145 | |
| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48193-94-8 | |
| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+4-BromobiphenylK2CO3,DMFBenzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Functional Group Transformations
The carboxylic acid group undergoes standard derivatization:
- Amidation : Reacted with amines (e.g., benzylamine) in the presence of HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form amides .
- Salt formation : Neutralization with NaOH or KOH produces water-soluble carboxylate salts .
Electrophilic Aromatic Substitution
The biphenyl ether moiety participates in nitration and halogenation :
- Nitration : Treatment with fuming HNO₃ in acetic acid introduces nitro groups at the para position relative to the ether oxygen .
- Bromination : Electrophilic bromine (Br₂/FeBr₃) selectively substitutes hydrogen atoms on the biphenyl ring, yielding mono- or di-brominated derivatives .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the biphenyl system to cyclohexane derivatives under mild conditions (25–60°C, 1–3 atm) .
Cross-Coupling Reactions
The biphenyl segment enables Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ or Ni catalysts. For example:This method is critical for synthesizing complex architectures in materials science .
Data Table: Key Reaction Conditions and Outcomes
Thermodynamic and Kinetic Data
Scientific Research Applications
Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of benzoic acid derivatives with biphenyl or aromatic substituents:
Key Observations :
- Functional Groups : The presence of ether linkages (e.g., biphenyl-4-yloxy in the target compound) or carbonyl groups (e.g., biphenyl-4-ylcarbonyl in ) influences electronic properties, altering acidity and binding affinity in biological systems.
Antimicrobial Activity:
- Dichlorophenyl Benzoic Acids: Derivatives like 2-(3,5-dichlorophenyl)benzoic acid (dCPB1) and 2,5-dichlorobenzoic acid (dCB3) exhibit suppression of Staphylococcus aureus virulence phenotypes .
- Schiff Bases: Compounds such as 4-[(2-hydroxybenzylidene)amino]benzoic acid (JP4) show moderate antibacterial activity against Gram-positive bacteria .
Nitric Oxide Receptor Modulation:
Antitubercular Activity:
Physicochemical Properties
- Solubility and Bioavailability : The biphenyl-4-yloxy group in the target compound likely reduces aqueous solubility compared to simpler benzoic acids (e.g., 2-(4-methylphenyl)benzoic acid ), necessitating prodrug strategies for therapeutic use.
- Thermodynamic Stability : Derivatives like 2-([1,1′-biphenyl]-4-ylcarbonyl)benzoic acid exhibit high melting points due to extended π-conjugation, which may influence crystallization and formulation.
Biological Activity
Benzoic acid derivatives are a significant class of organic compounds known for their diverse biological activities. One such compound, benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-, has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- features a biphenyl moiety linked to a benzoic acid structure through an ether bond. This unique structure contributes to its biochemical interactions and potential as a pharmacological agent.
The biological activity of benzoic acid derivatives is often mediated through specific interactions with biological targets:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with specific receptors, influencing signaling pathways that regulate cellular functions.
- Covalent Modification : The presence of functional groups allows for potential covalent modifications upon activation by light or other stimuli.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of benzoic acid derivatives. For instance:
- In Vitro Studies : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines. For example, derivatives like 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines .
Anti-inflammatory Effects
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties:
- Chymase Inhibition : Some studies suggest that compounds structurally similar to benzoic acid could inhibit chymase, a serine protease involved in inflammatory processes . This inhibition could lead to reduced tissue remodeling and inflammation.
Case Studies
Several studies highlight the biological activity of benzoic acid derivatives:
- Chymase Inhibitors : Research has shown that certain derivatives can effectively inhibit chymase activity in vivo, demonstrating potential therapeutic applications in allergic reactions and asthma .
- Antidiabetic Activity : In a model of diabetic retinopathy, compounds related to benzoic acid were shown to reduce retinal vascular leakage, suggesting their role in managing diabetes-related complications .
- Cytotoxicity Against Cancer Cells : A series of benzoic acid derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-([1,1'-biphenyl]-4-yloxy)benzoic acid, and how can purity be optimized?
- Methodological Answer : A two-step approach is typical: (1) Ullmann coupling or nucleophilic aromatic substitution to introduce the biphenyl-4-yloxy group to 4-hydroxybenzoic acid derivatives, followed by (2) hydrolysis of protective groups (e.g., methyl esters). Purity optimization involves HPLC (≥95% purity) with reverse-phase C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to resolve biphenyl byproducts . Recrystallization in ethanol/water mixtures improves crystalline purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use combined spectroscopic and crystallographic techniques:
- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm biphenyl connectivity via NOESY/ROESY for spatial proximity .
- X-ray crystallography : Employ SHELX-TL for structure refinement. Key parameters: space group (e.g., P21/c), R-factor ≤0.05, and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- FT-IR : Validate carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Solubility follows biphenyl ether trends: high in DMSO (>50 mg/mL), moderate in THF or dichloromethane (~10–20 mg/mL). For aqueous stability, use buffered solutions (pH 7.4) with ≤5% DMSO cosolvent. Monitor degradation via UV-Vis (λmax ~260 nm) over 48 hours .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions in crystalline or solution phases?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates electrostatic potential surfaces to identify H-bonding sites (e.g., carboxylic acid protons). Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol) model aggregation behavior. Compare simulated XRD patterns with experimental data to validate packing motifs .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Anomalous splitting may arise from dynamic processes (e.g., hindered biphenyl rotation). Techniques:
- Variable-temperature NMR : Cool to −40°C to slow rotation and simplify splitting .
- DFT-NMR coupling : Compare experimental shifts with Boltzmann-weighted conformer predictions .
- DOSY NMR : Confirm molecular weight consistency if aggregation is suspected .
Q. How to design experiments probing biological activity while minimizing nonspecific binding?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and screen at 10–100 µM compound concentrations. Include reference cells with bovine serum albumin to assess nonspecific binding .
- Fluorescence quenching assays : Use tryptophan-rich proteins; a >30% quenching at 50 µM suggests specific interaction. Correct for inner-filter effects using control titrations .
Data Analysis & Contradiction Management
Q. How to address discrepancies in solubility data across literature reports?
- Methodological Answer : Standardize protocols:
- Shake-flask method : Saturate solvent (24 h stirring), filter (0.22 µm nylon), quantify via HPLC .
- Thermodynamic analysis : Plot ln(solubility) vs. 1/T to differentiate entropy-driven (nonpolar solvents) vs. enthalpy-driven (polar) dissolution .
Q. What statistical approaches validate reproducibility in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
